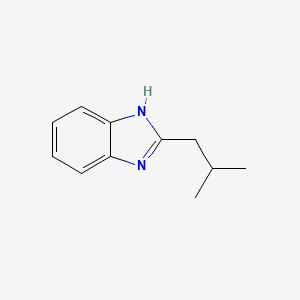

2-Isobutyl-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antifungal and Anthelmintic Applications

Benzimidazoles have been extensively utilized in agriculture and veterinary medicine as fungicides and anthelmintic drugs. They act as specific inhibitors of microtubule assembly by binding to the tubulin molecule. This mechanism is crucial for understanding their application in controlling fungal diseases and parasitic infections in animals. The research in this area has primarily focused on elucidating the mode of action of benzimidazoles, contributing significantly to the development of antifungal and anthelmintic therapies (Davidse, 1986).

Anticancer Research

Benzimidazole derivatives have shown promise in anticancer research, with various mechanisms of action including intercalation, acting as alkylating agents, inhibiting topoisomerases, DHFR enzymes, and tubulin. The structural resemblance of benzimidazoles to naturally occurring purines contributes to their broad range of biological activities. Recent studies have focused on designing benzimidazole derivatives as targeted anticancer agents, highlighting the potential for developing novel therapies (Akhtar et al., 2019).

Role in Drug Design

The benzimidazole nucleus is a key pharmacophore in drug design, screened for a wide range of biological activities. Recent patents and research have underscored the importance of benzimidazole derivatives in developing effective and clinically relevant compounds for various diseases, including cancer. This highlights the continuous effort to explore the therapeutic potentials of benzimidazole compounds (Wang, Han, & Zhou, 2015).

Molecular Genetics and Cell Biology

Benzimidazoles serve as vital tools in molecular genetics and cell biology research, particularly in studying tubulin structure, microtubule organization, and function. This research contributes to our understanding of cell division and molecular mechanisms underlying various diseases, including cancer. Benzimidazoles' role in these studies underlines their importance beyond therapeutic applications, providing insights into cell biology and the potential development of new therapeutic targets (Davidse, 1986).

Eigenschaften

IUPAC Name |

2-(2-methylpropyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSHJXKBLINVJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342631 |

Source

|

| Record name | 2-Isobutyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26660795 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Isobutyl-1H-benzimidazole | |

CAS RN |

5851-45-6 |

Source

|

| Record name | 2-Isobutyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1296865.png)

![Oxo[2-(propionylamino)phenyl]acetic acid](/img/structure/B1296869.png)